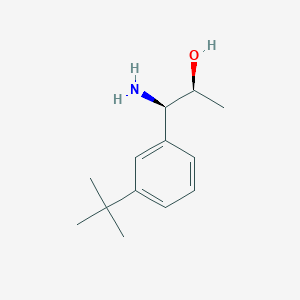
(3-Chloro-6-fluoroquinolin-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-6-fluoroquinolin-4-YL)methanol is a compound belonging to the quinoline family, characterized by the presence of a chloro and fluoro substituent on the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-6-fluoroquinolin-4-YL)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 3-chloro-6-fluoroaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring, followed by reduction to introduce the methanol group .
Industrial Production Methods: Industrial production methods often involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chloro-6-fluoroquinolin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while substitution reactions can introduce various functional groups at the chloro or fluoro positions .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-6-fluoroquinolin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Wirkmechanismus
The mechanism of action of (3-Chloro-6-fluoroquinolin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The presence of chloro and fluoro substituents enhances its binding affinity and specificity for the target enzymes .
Vergleich Mit ähnlichen Verbindungen
- (3-Fluoroquinolin-4-YL)methanol
- (3-Chloroquinolin-4-YL)methanol
- (3-Chloro-6-methoxyquinolin-4-YL)methanol
Comparison: (3-Chloro-6-fluoroquinolin-4-YL)methanol is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H7ClFNO |
|---|---|
Molekulargewicht |
211.62 g/mol |
IUPAC-Name |
(3-chloro-6-fluoroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7ClFNO/c11-9-4-13-10-2-1-6(12)3-7(10)8(9)5-14/h1-4,14H,5H2 |
InChI-Schlüssel |
YQNWIZQSRLTMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C(=C2C=C1F)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)






![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)




![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
